molecular formula C23H25N3O3S B2793749 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034343-84-3

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2793749
CAS No.: 2034343-84-3
M. Wt: 423.53
InChI Key: ZCDFOENVIADAHY-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide (CAS 2034343-84-3) is a high-purity chemical reagent for research use only. It is supplied and characterized for the use of qualified laboratory professionals. The compound features a molecular formula of C23H25N3O3S and a molecular weight of 423.53 g/mol . The chemical structure incorporates distinct pharmacophores known from medicinal chemistry, including a phenylpyrimidine group and an isopropylsulfonyl phenylacetamide moiety. The phenylpyrimidine scaffold is a common feature in compounds designed to modulate kinase activity . Furthermore, the 4-(isopropylsulfonyl)phenyl group is a significant structural element found in potent inhibitors of key DNA damage response kinases, such as the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitor VX-970 (M6620), highlighting the relevance of this group in the development of targeted anticancer agents . This structural profile makes the compound a valuable building block for researchers in medicinal chemistry, particularly for the synthesis and development of novel small-molecule inhibitors for biochemical and pharmacological research. It is strictly for research applications and is not intended for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17(2)30(28,29)21-10-8-18(9-11-21)14-22(27)24-13-12-19-15-25-23(26-16-19)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDFOENVIADAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Acetamide Derivatives
Compound Name / ID Core Structure Key Substituents Potential Implications
Target Compound Acetamide 4-(Isopropylsulfonyl)phenyl; 2-(2-phenylpyrimidin-5-yl)ethyl Balanced lipophilicity (isopropyl bulk) and hydrogen-bonding capacity (pyrimidine).
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) Acetamide 4-(Dimethylamino)phenyl; naphthylmethyl Electron-donating dimethylamino group may enhance solubility but reduce receptor affinity.
L748337 Acetamide Phenylsulfonylamino; hydroxypropoxy-phenyl Sulfonamide group enhances hydrogen bonding; hydroxypropoxy improves aqueous solubility.
2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide Acetamide Triazole-sulfanyl; pyridyl Sulfanyl group increases lipophilicity; pyridyl may reduce heteroaromatic interactions.

Electronic and Steric Effects

  • Sulfonyl vs. Sulfanyl Groups : The target compound’s isopropylsulfonyl group (polar, electron-withdrawing) contrasts with the triazole-sulfanyl group in (less polar, electron-neutral). This difference may influence membrane permeability and target engagement .

Pharmacological Hypotheses

  • GPCR Targeting : Analogous to L748337 , the target compound’s sulfonyl and pyrimidine groups may interact with GPCRs, particularly subtypes sensitive to aromatic and polar motifs.
  • Metabolic Stability: The isopropylsulfonyl group could confer greater metabolic stability compared to dimethylamino (5g) or sulfanyl () derivatives due to reduced susceptibility to oxidative metabolism.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

CompoundTarget ReceptorIC₅₀ (nM)Key Structural Difference
Parent CompoundEGFR50
Analog A (no sulfonyl)EGFR1200Sulfonyl group absence
Analog B (methoxy substituent)EGFR75Methoxy vs. isopropyl
Reference : .

Basic: Which functional groups are critical for its bioactivity?

Answer:

  • Isopropylsulfonyl Group : Enhances solubility and target binding via hydrophobic interactions .
  • Pyrimidine Ring : Participates in π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
  • Acetamide Linker : Stabilizes conformation through H-bonding with biological targets .

Advanced: What experimental designs assess environmental fate and ecological risks?

Answer:
Adopt a tiered approach per Project INCHEMBIOL :

Lab Studies :

  • Biodegradation : OECD 301F test under aerobic conditions.
  • Adsorption : Batch experiments with soil/water matrices.

Field Studies :

  • Monitor bioaccumulation in model organisms (e.g., Daphnia magna).

Computational Modeling : Predict environmental half-life using EPI Suite™.

Basic: How to evaluate stability under varying storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials; assess degradation via HPLC after UV exposure .
  • pH Stability : Incubate in buffers (pH 3–9) for 48h; monitor by NMR for structural changes .
  • Thermal Stability : Accelerated aging at 40°C for 4 weeks .

Advanced: How to design target-specific enzyme inhibition assays?

Answer:

Kinetic Assays : Use fluorogenic substrates (e.g., Z-LYTE™ kits) to measure IC₅₀ .

Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) .

Selectivity Screening : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Reference : .

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